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molecular formula C6H8BNO2 B066605 5-Methylpyridine-3-boronic acid CAS No. 173999-18-3

5-Methylpyridine-3-boronic acid

Cat. No. B066605
M. Wt: 136.95 g/mol
InChI Key: REONQWGHSQHTAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07968570B2

Procedure details

To a solution of 5-bromo-3-picoline (0.25 g, 1.45 mmol) in Et2O (5 mL) at −78° C., was added n-butyl lithium (1.6 M in hexanes, 0.92 mL, 1.48 mmol) dropwise. The mixture was stirred at −78° C. for 1 hour and then triisopropyl borate was added quickly. The mixture was stirred at −78° C. for 1 hour and then quenched with water (2 mL). The mixture was warmed up to room temperature overnight. Solvent was removed under reduced pressure to yield a yellow solid (0.25 g).
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.92 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH3:8])[CH:5]=[N:6][CH:7]=1.C([Li])CCC.[B:14](OC(C)C)([O:19]C(C)C)[O:15]C(C)C>CCOCC>[CH3:8][C:4]1[CH:5]=[N:6][CH:7]=[C:2]([B:14]([OH:19])[OH:15])[CH:3]=1

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
BrC=1C=C(C=NC1)C
Name
Quantity
0.92 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
5 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at −78° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched with water (2 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed up to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1C=NC=C(C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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